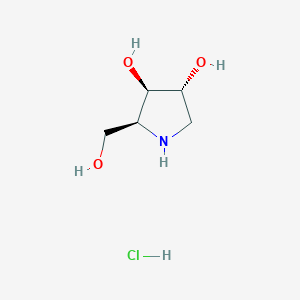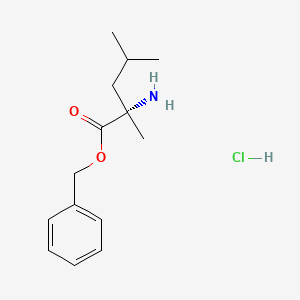
Benzyl (S)-2-amino-2,4-dimethylpentanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (S)-2-amino-2,4-dimethylpentanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group attached to the amino acid structure, which includes an amino group, a carboxylate ester, and a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-2-amino-2,4-dimethylpentanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the amino acid (S)-2-amino-2,4-dimethylpentanoic acid.
Esterification: The carboxyl group of the amino acid is esterified using benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the benzyl ester.
Formation of Hydrochloride Salt: The resulting benzyl ester is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and subsequent purification steps to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl (S)-2-amino-2,4-dimethylpentanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar solvents, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl (S)-2-amino-2,4-dimethylpentanoate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including peptides and other bioactive compounds.
Biological Studies: Researchers use this compound to study enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of Benzyl (S)-2-amino-2,4-dimethylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances the compound’s binding affinity to these targets, facilitating its biological activity. The compound may act as an inhibitor or activator of enzymes, modulating biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Benzylamine: An organic compound with a benzyl group attached to an amine functional group. It is used in the synthesis of pharmaceuticals and as a precursor in organic chemistry.
Benzyl alcohol: An aromatic alcohol with a benzyl group. It is used as a solvent and in the synthesis of esters and other derivatives.
Benzyl chloride: An organic compound with a benzyl group attached to a chloride. It is used in the synthesis of benzyl derivatives and as a chemical intermediate.
Uniqueness: Benzyl (S)-2-amino-2,4-dimethylpentanoate hydrochloride is unique due to its specific structure, which combines an amino acid derivative with a benzyl group and a hydrochloride salt. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H22ClNO2 |
|---|---|
Molekulargewicht |
271.78 g/mol |
IUPAC-Name |
benzyl (2S)-2-amino-2,4-dimethylpentanoate;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-11(2)9-14(3,15)13(16)17-10-12-7-5-4-6-8-12;/h4-8,11H,9-10,15H2,1-3H3;1H/t14-;/m0./s1 |
InChI-Schlüssel |
RTDUUNYHRXKHJE-UQKRIMTDSA-N |
Isomerische SMILES |
CC(C)C[C@@](C)(C(=O)OCC1=CC=CC=C1)N.Cl |
Kanonische SMILES |
CC(C)CC(C)(C(=O)OCC1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B15198947.png)
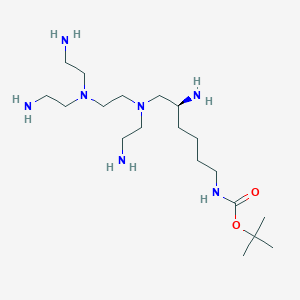
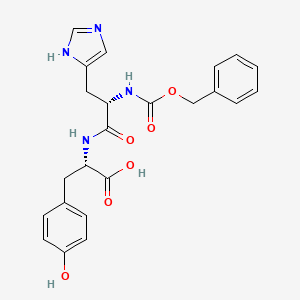
![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde oxime](/img/structure/B15198978.png)
![4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile](/img/structure/B15198984.png)
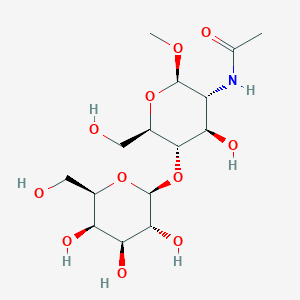
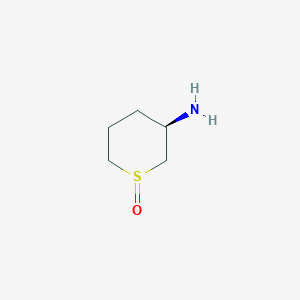
![Cyclohepta[d]imidazol-4-amine](/img/structure/B15199009.png)
![5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15199011.png)
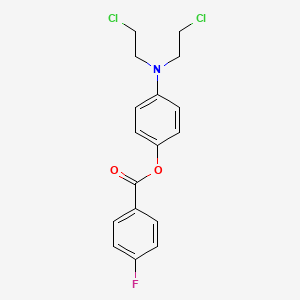
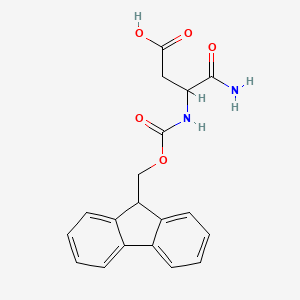
![1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid](/img/structure/B15199032.png)
